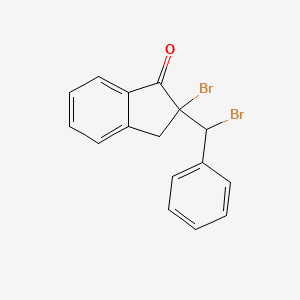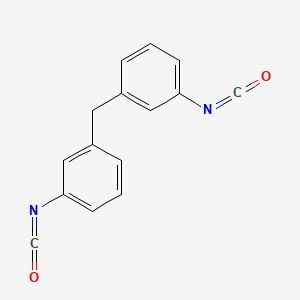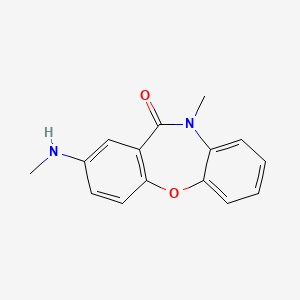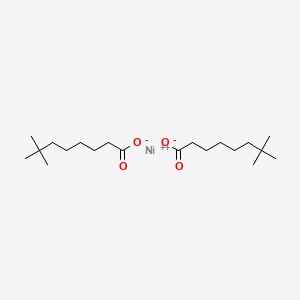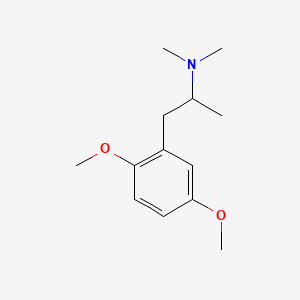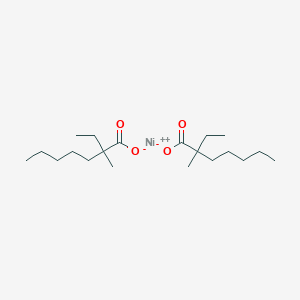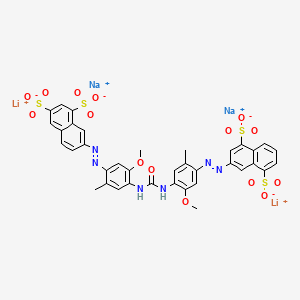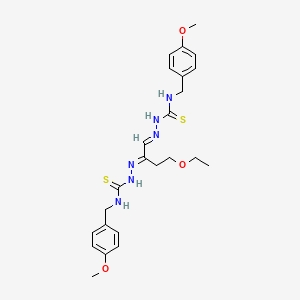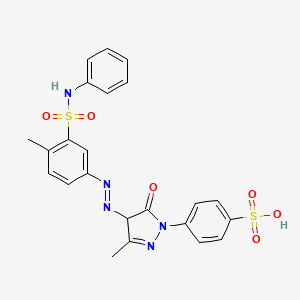
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of substituted phenylhydrazine and α,β-unsaturated aldehydes/ketones, catalyzed by vitamin B1 . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
37126-55-9 |
|---|---|
Formule moléculaire |
C21H27ClN2O |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
3-(3-ethyl-2-oxo-3-phenylindol-1-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H26N2O.ClH/c1-4-21(17-11-6-5-7-12-17)18-13-8-9-14-19(18)23(20(21)24)16-10-15-22(2)3;/h5-9,11-14H,4,10,15-16H2,1-3H3;1H |
Clé InChI |
XPHCYFLGLROFHF-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=CC=CC=C2N(C1=O)CCC[NH+](C)C)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


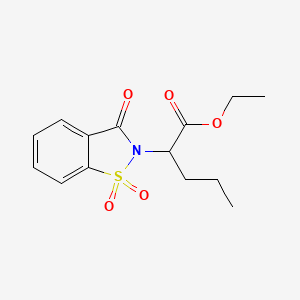
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
